molecular formula C12H23NO3 B2505597 tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate CAS No. 1932640-02-2

tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate

Cat. No.: B2505597
CAS No.: 1932640-02-2
M. Wt: 229.32
InChI Key: LBJSEPNOVVUVJA-ZJUUUORDSA-N
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Description

tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate is a chemical compound that features a tert-butyl group attached to a cyclohexyl ring with a hydroxymethyl substituent. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate are currently unknown . The compound’s bioavailability, half-life, and clearance rate would need to be determined through pharmacokinetic studies.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with targets . .

Preparation Methods

The synthesis of tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate typically involves the reaction of a cyclohexyl derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to yield the corresponding amine.

    Substitution: The tert-butyl group can be substituted under specific conditions to introduce other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate has several scientific research applications:

    Chemistry: It is used as a protecting group for amines in organic synthesis due to its stability and ease of removal.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research explores its use in drug development, particularly in designing prodrugs that release active compounds under physiological conditions.

    Industry: It finds applications in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar compounds to tert-Butyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate include:

    tert-Butyl carbamate: Lacks the cyclohexyl and hydroxymethyl groups, making it less sterically hindered.

    Cyclohexyl carbamate: Does not have the tert-butyl group, resulting in different reactivity and stability.

    Hydroxymethyl cyclohexyl carbamate: Similar structure but without the tert-butyl group, affecting its chemical properties.

The uniqueness of this compound lies in its combination of steric hindrance from the tert-butyl group and the functional versatility of the hydroxymethyl and carbamate groups.

Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJSEPNOVVUVJA-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-(tert-butoxycarbonylamino)cyclohexanecarboxylate (9 mmol) in THF/MeOH/CH2Cl2 (36 ml, 10:1:1) was added NaBH4 (22.5 mmol) and stirred at rt overnight. The reaction was quenched with water and extracted with CH2Cl2 (3×10 mL). The extracts were combined and dried using anhydrous sodium sulfate. The product was purified using Biotage.
Quantity
9 mmol
Type
reactant
Reaction Step One
Name
Quantity
22.5 mmol
Type
reactant
Reaction Step One
Name
THF MeOH CH2Cl2
Quantity
36 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid (from Alfa Aesar, 3.3 g, 14 mmol) and triethylamine (3.8 mL, 27 mmol) in tetrahydrofuran (40 mL) at 0° C. was added dropwise ethyl chloroformate (1.9 mL, 20 mmol). The mixture was stirred at 0° C. for 10 min and then at room temperature for 20 min. The mixture was filtered to remove the white solid and then cooled to 0° C. A mixture of sodium tetrahydroborate (1.0 g, 27 mmol) and methanol (1 mL) was added slowly. The mixture was stirred at room temperature for 1 h. The mixture was quenched with 1N aq. HCl solution and extracted with EtOAc. The extracts were concentrated and purified on silica gel column (eluting with 75% EtOAc in hexanes) to give the desired product (2.88 g, 92%). LCMS calculated for C13H23NO3Na (M+Na)+: m/z=252.2. Found: 252.1.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
92%

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